

Ertugliflozin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ertugliflozin*

Cat. No.: *B560060*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of **ertugliflozin**, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Molecular Structure and Identification

Ertugliflozin, with the chemical formula $C_{22}H_{25}ClO_7$, possesses a complex and unique molecular architecture.^[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The structure features a C-glucoside derivative linked to a diarylmethane moiety.

Table 1: Molecular Identifiers for **Ertugliflozin**

Identifier	Value
Chemical Formula	C ₂₂ H ₂₅ ClO ₇
IUPAC Name	(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
CAS Number	1210344-57-2
Molecular Weight	436.89 g/mol

Chemical and Physical Properties

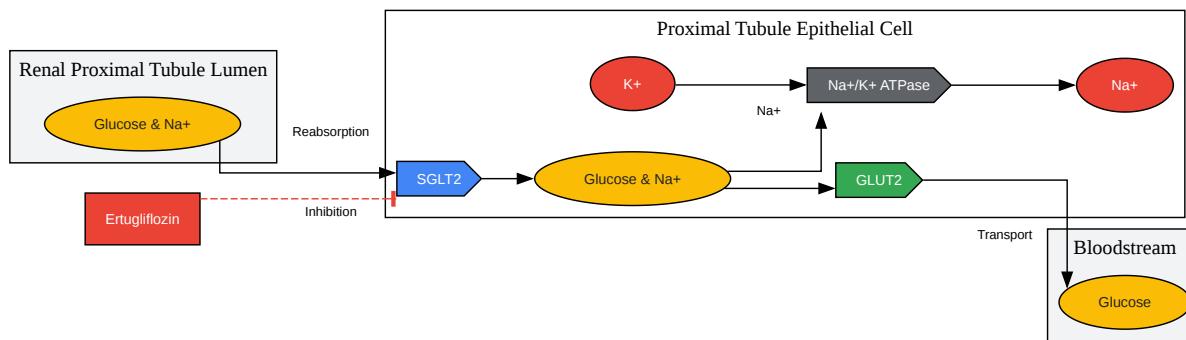

The physicochemical properties of **ertugliflozin** are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these key properties is presented below.

Table 2: Physicochemical Properties of **Ertugliflozin**

Property	Value
Melting Point	~142 °C (for the L-pyroglutamic acid cocrystal) [2]
Boiling Point	630.5 ± 55.0 °C at 760 mmHg
pKa (Strongest Acidic)	11.98[3]
pKa (Strongest Basic)	-3.1[3]
logP (Octanol-Water Partition Coefficient)	2.21 - 2.32[3]
Water Solubility	0.119 mg/mL[3]
Appearance	White to off-white powder (as L-pyroglutamic acid cocrystal)[2]

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.^[4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By blocking this transporter, **ertugliflozin** reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of SGLT2 inhibition by **ertugliflozin**.

Experimental Protocols

Determination of Physicochemical Properties

1. Melting Point Determination: The melting point of the **ertugliflozin** L-pyroglutamic acid cocrystal can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
2. pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of **ertugliflozin** in a suitable solvent system (e.g., water/methanol) is titrated with a standardized solution of a strong acid or base. The pH of the

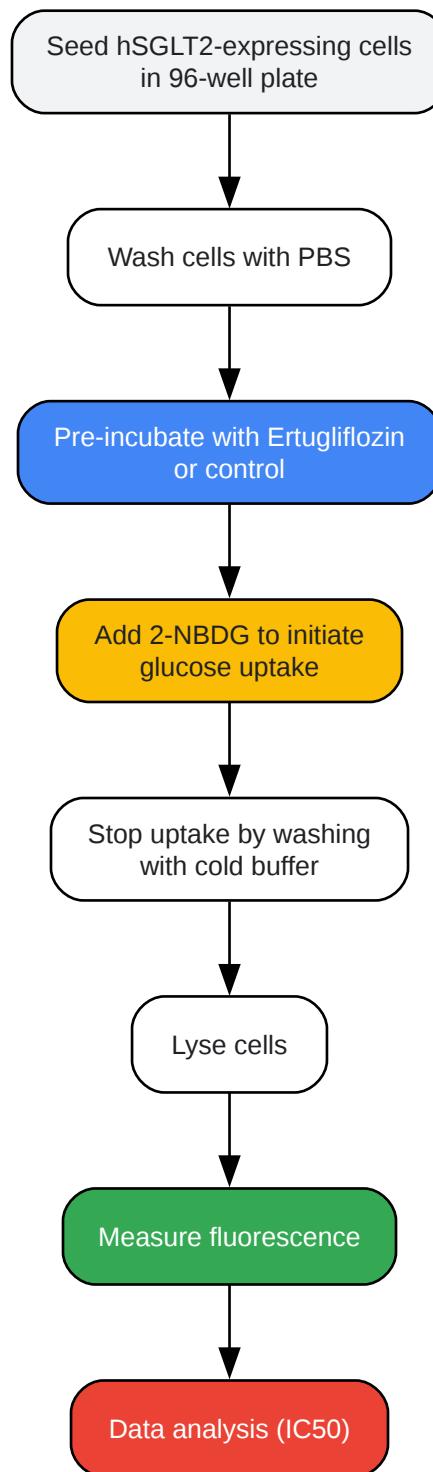
solution is monitored throughout the titration, and the pKa is calculated from the inflection point of the titration curve.

3. logP (Octanol-Water Partition Coefficient) Determination: The logP value can be determined using the shake-flask method. A solution of **ertugliflozin** is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of **ertugliflozin** in both the octanol and aqueous phases is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

4. Water Solubility Determination: The aqueous solubility can be determined by the equilibrium solubility method. An excess amount of **ertugliflozin** is added to a known volume of water and agitated at a constant temperature until equilibrium is achieved. The suspension is then filtered, and the concentration of **ertugliflozin** in the saturated solution is quantified by a suitable analytical technique like HPLC.

SGLT2 Inhibition Assay: Fluorescent Glucose Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of **ertugliflozin** on SGLT2 using a fluorescent glucose analog.


Materials:

- Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT2 (hSGLT2).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Phosphate-buffered saline (PBS).
- Sodium-containing and sodium-free uptake buffers.
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) as the fluorescent glucose analog.

- **Ertugliflozin** and a known SGLT2 inhibitor (e.g., phlorizin) as a positive control.
- Cell lysis buffer.
- Fluorescence microplate reader.

Procedure:

- Cell Culture: Seed the hSGLT2-expressing HEK293 cells in a 96-well black, clear-bottom microplate and culture until a confluent monolayer is formed.
- Compound Treatment: Wash the cells with pre-warmed PBS. Pre-incubate the cells with varying concentrations of **ertugliflozin** or the positive control in sodium-containing uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
- Glucose Uptake: Add 2-NBDG to each well to initiate glucose uptake and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Termination of Uptake: Stop the reaction by aspirating the uptake buffer and washing the cells rapidly with ice-cold sodium-free buffer.
- Cell Lysis: Lyse the cells using a suitable lysis buffer.
- Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for 2-NBDG.
- Data Analysis: Calculate the percentage of SGLT2 inhibition for each concentration of **ertugliflozin** relative to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the SGLT2 inhibition assay.

Stability Indicating RP-HPLC Method

This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of **ertugliflozin** under various stress conditions.

Materials and Instrumentation:

- HPLC system with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m).
- **Ertugliflozin** reference standard.
- HPLC grade acetonitrile, methanol, and water.
- Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

Chromatographic Conditions:

- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Detection Wavelength: Determined from the UV spectrum of **ertugliflozin** (e.g., ~225 nm).
- Injection Volume: 10-20 μ L.

Forced Degradation Study Protocol:

- Acid Hydrolysis: Treat a solution of **ertugliflozin** with an acidic solution (e.g., 0.1 N HCl) and heat for a defined period. Neutralize the solution before analysis.
- Alkaline Hydrolysis: Treat a solution of **ertugliflozin** with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.

- Oxidative Degradation: Treat a solution of **ertugliflozin** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose a solid sample of **ertugliflozin** to dry heat (e.g., 60-80°C) for a specified duration. Dissolve the sample in the mobile phase for analysis.
- Photolytic Degradation: Expose a solution of **ertugliflozin** to UV light in a photostability chamber.

Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation products are well-resolved from the **ertugliflozin** peak.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical properties of **ertugliflozin**. The tabulated data offers a quick reference for its key physicochemical parameters, while the described experimental protocols provide a foundation for its analysis and characterization in a research and development setting. The visualization of its mechanism of action and experimental workflows further aids in the understanding of this important antidiabetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Ertugliflozin | C22H25ClO₇ | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Ertugliflozin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560060#ertugliflozin-molecular-structure-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com